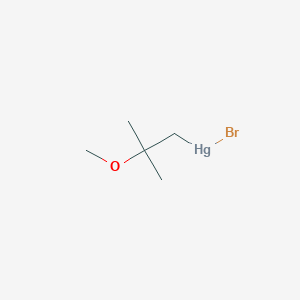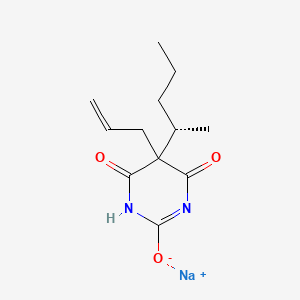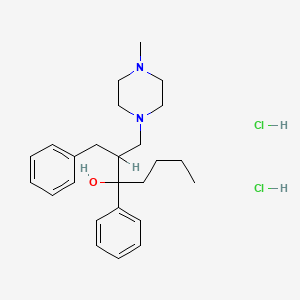![molecular formula C12H11Cl2N5 B14653103 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine CAS No. 51833-10-4](/img/structure/B14653103.png)
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then coupled with 6-methylbenzene-1,3-diamine under alkaline conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halogenated derivatives.
科学的研究の応用
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes by binding to their active sites, thereby affecting cellular metabolism and growth .
類似化合物との比較
Similar Compounds
- 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine
- 1,3-Bis(biphenyl-4-yl)triazene
- 4-[(E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoates
Uniqueness
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is unique due to its dichloropyridinyl moiety, which enhances its chemical stability and reactivity. This structural feature also contributes to its distinct biological activities compared to other azo compounds .
特性
CAS番号 |
51833-10-4 |
|---|---|
分子式 |
C12H11Cl2N5 |
分子量 |
296.15 g/mol |
IUPAC名 |
4-[(3,5-dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H11Cl2N5/c1-6-2-11(10(16)4-9(6)15)18-19-12-8(14)3-7(13)5-17-12/h2-5H,15-16H2,1H3 |
InChIキー |
URKSIWUKCOYNTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


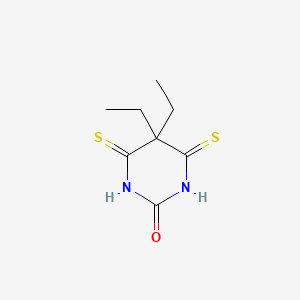
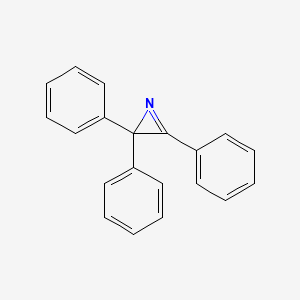

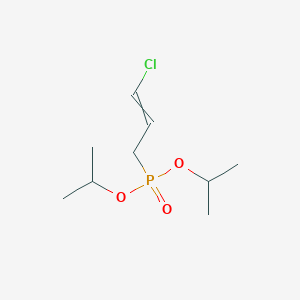
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
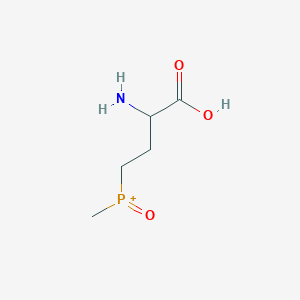
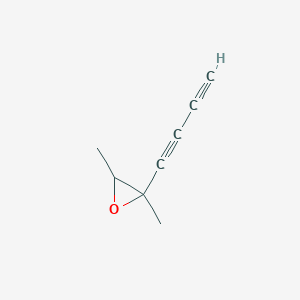
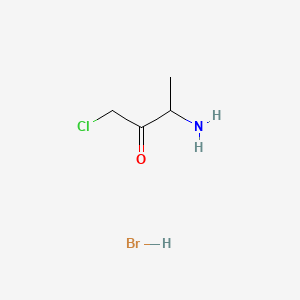
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
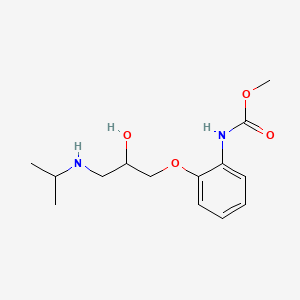
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
